![molecular formula C10H7FN4O2 B5663314 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5663314.png)
3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . The reaction with isocyanates forms 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which can undergo alkylation at two nitrogen atoms. The reaction with isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, which can be alkylated at the sulfur atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and fluoro groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Isocyanates and Isothiocyanates: Used in the initial synthesis of the compound.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Alkylated Derivatives: Formed through alkylation reactions at nitrogen or sulfur atoms.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiproliferative agent.
Biological Studies: The compound can be used to study the biological activities of pyrimidoindole derivatives, including their antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds also have a fused ring system and are known for their antiproliferative and kinase inhibitory activities.
Uniqueness
3-amino-8-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to the presence of the fluoro group, which can enhance its biological activity and chemical stability. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of novel derivatives.
Properties
IUPAC Name |
3-amino-8-fluoro-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O2/c11-4-1-2-6-5(3-4)7-8(13-6)9(16)15(12)10(17)14-7/h1-3,13H,12H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXBQQGYAVDRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)N(C(=O)N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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